Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) is a heterocyclic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. This compound is part of the pyrrolizidine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling-cyclization reaction. This method is highly selective and efficient, providing moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.
2,3-Dihydro-1H-pyrazole: Known for its pharmacological properties and used in drug development.
Uniqueness
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
183154-63-4 |
---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
6-azatricyclo[4.3.0.02,4]nona-1(9),7-dien-2-ol |
InChI |
InChI=1S/C8H9NO/c10-8-4-6(8)5-9-3-1-2-7(8)9/h1-3,6,10H,4-5H2 |
InChI Key |
HRPXCACMOMJATR-UHFFFAOYSA-N |
SMILES |
C1C2C1(C3=CC=CN3C2)O |
Canonical SMILES |
C1C2C1(C3=CC=CN3C2)O |
Synonyms |
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.